molecular formula C12H24N2O8 B13823438 (2R,3S,4R,5E)-5-[(E)-[(3R,4S,5R)-3,4,5,6-tetrahydroxyhexan-2-ylidene]hydrazinylidene]hexane-1,2,3,4-tetrol

(2R,3S,4R,5E)-5-[(E)-[(3R,4S,5R)-3,4,5,6-tetrahydroxyhexan-2-ylidene]hydrazinylidene]hexane-1,2,3,4-tetrol

Cat. No.: B13823438
M. Wt: 324.33 g/mol
InChI Key: NUQLILQLIKDLII-VSJSNWCTSA-N
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Description

The compound (2R,3S,4R,5E)-5-[(E)-[(3R,4S,5R)-3,4,5,6-tetrahydroxyhexan-2-ylidene]hydrazinylidene]hexane-1,2,3,4-tetrol is a complex organic molecule characterized by multiple hydroxyl groups and a hydrazinylidene linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3S,4R,5E)-5-[(E)-[(3R,4S,5R)-3,4,5,6-tetrahydroxyhexan-2-ylidene]hydrazinylidene]hexane-1,2,3,4-tetrol typically involves multiple steps, including the protection and deprotection of hydroxyl groups, formation of the hydrazinylidene linkage, and stereoselective reactions to ensure the correct configuration of the molecule. Specific reaction conditions, such as temperature, solvent, and catalysts, are crucial to achieving high yields and purity.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability, including the use of continuous flow reactors and automated systems to control reaction parameters precisely. The choice of solvents and reagents would also be optimized to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

(2R,3S,4R,5E)-5-[(E)-[(3R,4S,5R)-3,4,5,6-tetrahydroxyhexan-2-ylidene]hydrazinylidene]hexane-1,2,3,4-tetrol: can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The hydrazinylidene linkage can be reduced to form hydrazine derivatives.

    Substitution: Hydroxyl groups can be substituted with other functional groups, such as halides or alkyl groups.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like sodium borohydride or lithium aluminum hydride, and substitution reagents like thionyl chloride or alkyl halides. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups may yield ketones or aldehydes, while reduction of the hydrazinylidene linkage may produce hydrazine derivatives.

Scientific Research Applications

(2R,3S,4R,5E)-5-[(E)-[(3R,4S,5R)-3,4,5,6-tetrahydroxyhexan-2-ylidene]hydrazinylidene]hexane-1,2,3,4-tetrol:

    Chemistry: As a building block for synthesizing more complex molecules and studying stereoselective reactions.

    Biology: Investigating its potential as a biochemical probe or enzyme inhibitor.

    Medicine: Exploring its therapeutic potential, particularly in targeting specific molecular pathways.

    Industry: Utilizing its unique chemical properties for developing new materials or chemical processes.

Mechanism of Action

The mechanism by which (2R,3S,4R,5E)-5-[(E)-[(3R,4S,5R)-3,4,5,6-tetrahydroxyhexan-2-ylidene]hydrazinylidene]hexane-1,2,3,4-tetrol exerts its effects likely involves interactions with specific molecular targets, such as enzymes or receptors. The hydrazinylidene linkage may play a crucial role in binding to these targets, while the hydroxyl groups could facilitate interactions through hydrogen bonding or other non-covalent interactions. Detailed studies are needed to elucidate the exact pathways and molecular targets involved.

Comparison with Similar Compounds

Similar compounds to (2R,3S,4R,5E)-5-[(E)-[(3R,4S,5R)-3,4,5,6-tetrahydroxyhexan-2-ylidene]hydrazinylidene]hexane-1,2,3,4-tetrol include other hydrazinylidene derivatives and polyhydroxy compounds. These compounds share some structural features but may differ in their specific configurations or functional groups, leading to variations in their chemical reactivity and biological activity. The uniqueness of this compound lies in its specific stereochemistry and the presence of both hydrazinylidene and multiple hydroxyl groups, which may confer distinct properties and applications.

Properties

Molecular Formula

C12H24N2O8

Molecular Weight

324.33 g/mol

IUPAC Name

(2R,3S,4R,5E)-5-[(E)-[(3R,4S,5R)-3,4,5,6-tetrahydroxyhexan-2-ylidene]hydrazinylidene]hexane-1,2,3,4-tetrol

InChI

InChI=1S/C12H24N2O8/c1-5(9(19)11(21)7(17)3-15)13-14-6(2)10(20)12(22)8(18)4-16/h7-12,15-22H,3-4H2,1-2H3/b13-5+,14-6+/t7-,8-,9-,10-,11-,12-/m1/s1

InChI Key

NUQLILQLIKDLII-VSJSNWCTSA-N

Isomeric SMILES

C/C(=N\N=C(\[C@@H](O)[C@H](O)[C@H](O)CO)/C)/[C@@H](O)[C@H](O)[C@H](O)CO

Canonical SMILES

CC(=NN=C(C)C(C(C(CO)O)O)O)C(C(C(CO)O)O)O

Origin of Product

United States

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